REACTION_CXSMILES
|
[N+:1]1([O-:10])[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[C:2]=1[CH3:9].[N+:11]([O-])([OH:13])=[O:12].C(Cl)(Cl)Cl>OS(O)(=O)=O>[CH3:9][C:2]1[C:3]([CH3:8])=[C:4]([N+:11]([O-:13])=[O:12])[C:5]([CH3:7])=[CH:6][N+:1]=1[O-:10]
|
Name
|
|
Quantity
|
3.77 g
|
Type
|
reactant
|
Smiles
|
[N+]1(=C(C(=CC(=C1)C)C)C)[O-]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting transparent solution was stirred at 100° C. for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to r.t.
|
Type
|
ADDITION
|
Details
|
poured onto ice
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
|
Details
|
(MgSO4), and evaporation
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=[N+](C=C(C(=C1C)[N+](=O)[O-])C)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |